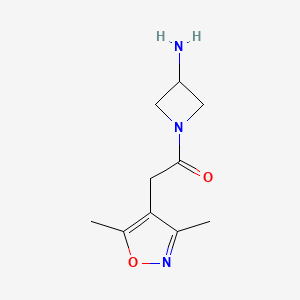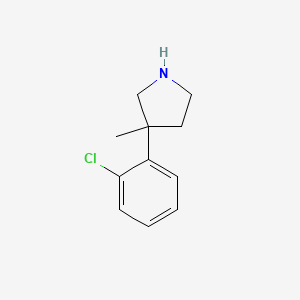
3-(2-Chlorophenyl)-3-methylpyrrolidine
描述
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its classification, such as whether it’s an organic or inorganic compound, its functional groups, and its role or use .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the 3D shape of the molecule .Chemical Reactions Analysis
Chemical reactions analysis involves understanding the reactions that the compound undergoes. This includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .科学研究应用
Comprehensive Analysis of 3-(2-Chlorophenyl)-3-methylpyrrolidine Applications
Anticonvulsant Activity
3-(2-Chlorophenyl)-3-methylpyrrolidine: derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds have shown promising results in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. The most active substance in this series demonstrated more beneficial ED50 and protective index values than the reference drug, valproic acid, indicating a strong potential for development into anticonvulsant medications .
Antinociceptive Properties
In addition to their anticonvulsant activity, these derivatives have also been tested for their antinociceptive (pain-relieving) properties. The evaluation was conducted using the formalin model of tonic pain, which is a reliable measure for assessing analgesic agents. The compounds showed significant activity, suggesting their use in neuropathic pain management .
Interaction with Neuronal Channels
The molecular mechanism of action for the most active compound in the series is believed to involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. This interaction is crucial for the modulation of neuronal excitability and could be a target for therapeutic intervention in various neurological disorders .
Affinity for GABA A and TRPV1 Receptors
The compounds’ affinity for GABA A and TRPV1 receptors has been determined, which are important targets for drugs used in the treatment of epilepsy and pain. The ability to modulate these receptors could lead to the development of new therapeutic agents for these conditions .
Neuroprotective Potential
The neurotoxic and hepatotoxic properties of these compounds were also investigated, and they showed no significant cytotoxic effect. This suggests a potential for neuroprotective applications, where the compounds could be used to safeguard neurons against various types of damage .
Analgesic Agent Development
Given their antinociceptive activity, these compounds could be further developed as analgesic agents. Their efficacy in pain management, particularly in conditions like neuropathic pain, could make them valuable additions to the range of pain-relieving drugs currently available .
Research Tool in Neuropharmacology
The distinct pharmacological profile of these compounds makes them useful as research tools in neuropharmacology. They can be used to study the pathophysiology of seizures and pain, as well as to explore the underlying mechanisms of action for anticonvulsant and analgesic drugs .
Potential Antimicrobial Activity
While not directly related to 3-(2-Chlorophenyl)-3-methylpyrrolidine , related chalcone derivatives have exhibited significant antimicrobial activity. This suggests that with further modification, the pyrrolidine derivatives could also be explored for their antimicrobial properties, potentially leading to new classes of antibiotics .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(2-chlorophenyl)-3-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-11(6-7-13-8-11)9-4-2-3-5-10(9)12/h2-5,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSSXRCYQGHYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-3-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1466586.png)
![1-[(2-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1466587.png)
![1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466588.png)
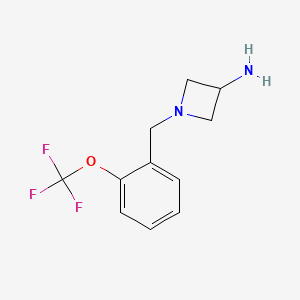
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine](/img/structure/B1466592.png)


![2-Pyrimidin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466597.png)
![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine](/img/structure/B1466598.png)
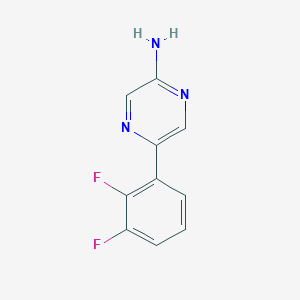
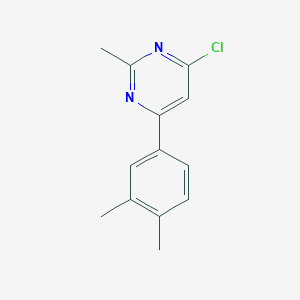

![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)
